![molecular formula C11H13N3O2 B1385631 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]pipéridine CAS No. 1082855-57-9](/img/structure/B1385631.png)
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]pipéridine
Vue d'ensemble
Description
The compound “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is a heterocyclic compound . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring and a 1,3,4-oxadiazole ring . The compound’s molecular formula is C11H13N3O2, and its molecular weight is 219.24 g/mol .Applications De Recherche Scientifique
Synthèse de dérivés de la pipéridine biologiquement actifs
Les dérivés de la pipéridine sont essentiels en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques. Le composé en question peut être utilisé comme précurseur pour la synthèse de divers dérivés de la pipéridine biologiquement actifs, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones . Ces dérivés ont montré un potentiel dans le traitement d'un large éventail de maladies en raison de leurs activités pharmacologiques diverses.
Développement d'agents anticancéreux
Le groupe furyle dans la structure du composé a été associé à des propriétés anticancéreuses. La recherche indique que les dérivés de la pipéridine contenant des groupes furyles peuvent être synthétisés et évalués pour leur efficacité en tant qu'agents anticancéreux. Cette application est particulièrement prometteuse étant donné la recherche continue de nouvelles thérapies contre le cancer .
Création de médicaments cardiovasculaires
Les composés de la pipéridine ont été liés à des avantages cardiovasculaires, tels que le traitement de l'hypertension. Les caractéristiques structurelles de la "4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]pipéridine" pourraient être exploitées pour développer de nouveaux médicaments cardiovasculaires, offrant potentiellement une efficacité accrue ou des effets secondaires réduits par rapport aux médicaments existants .
Applications neurologiques et psychologiques
Les dérivés de la pipéridine sont connus pour avoir un impact sur les conditions neurologiques et psychologiques. Ils peuvent être utilisés dans le traitement de troubles tels que la dépression et la schizophrénie. La structure unique du composé fournit une base pour la synthèse de nouveaux médicaments qui pourraient être utilisés pour gérer ces conditions .
Effets anti-inflammatoires et analgésiques
Le groupe oxadiazolyle dans le composé a été associé à des effets anti-inflammatoires et analgésiques. Cela suggère que la "this compound" pourrait servir de point de départ pour le développement de nouveaux médicaments anti-inflammatoires et analgésiques .
Recherche en chimie agricole
Les dérivés de la pipéridine trouvent également des applications en chimie agricole. Ils peuvent être utilisés pour créer des composés qui protègent les cultures des ravageurs ou des maladies. La structure spécifique du composé pourrait conduire à la synthèse de nouveaux produits agrochimiques plus efficaces ou respectueux de l'environnement .
Mécanisme D'action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including anticancer .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .
Analyse Biochimique
Biochemical Properties
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . The compound’s interaction with aldose reductase is significant as it can inhibit the enzyme’s activity, potentially reducing the formation of sorbitol and mitigating complications related to diabetes. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, in cancer cell lines, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. Furthermore, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine affects gene expression by modulating transcription factors and epigenetic markers, leading to altered cellular metabolism and reduced cell viability .
Molecular Mechanism
At the molecular level, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as aldose reductase, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells . These molecular interactions contribute to its therapeutic potential in treating diseases like cancer and diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. In vitro studies have demonstrated that 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine maintains its biological activity over several days, making it suitable for extended experimental applications .
Dosage Effects in Animal Models
The effects of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites . Therefore, careful dosage optimization is essential for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine can affect metabolic flux by altering the activity of key enzymes in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential .
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLJCHGJHUGGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)

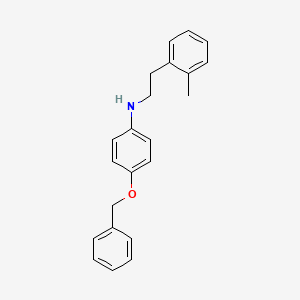
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
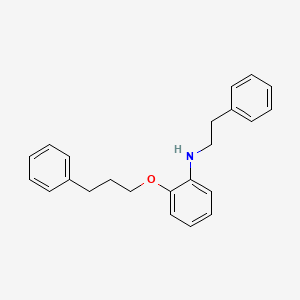

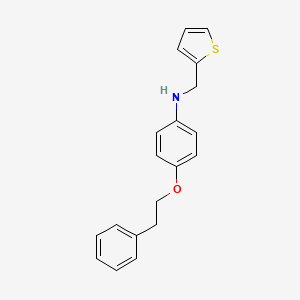
![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)
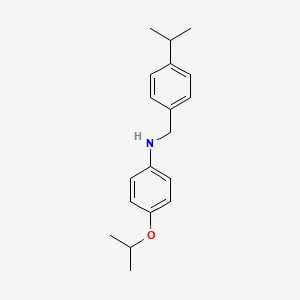
![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)
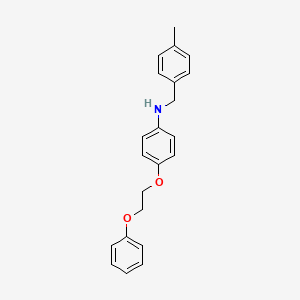
![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)
![2-Isobutoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385569.png)